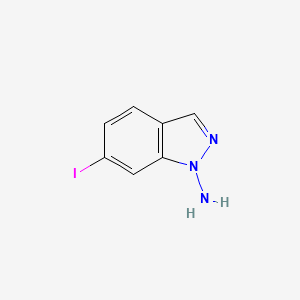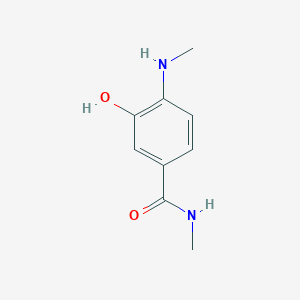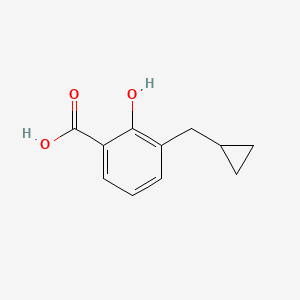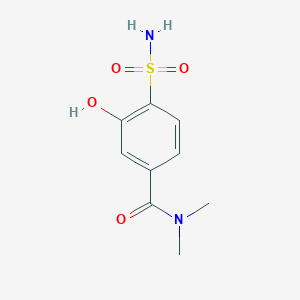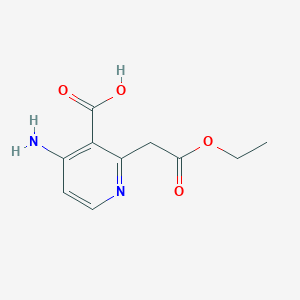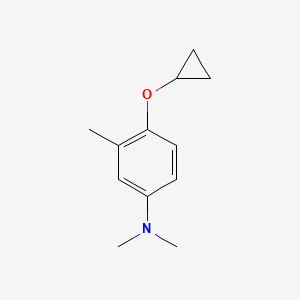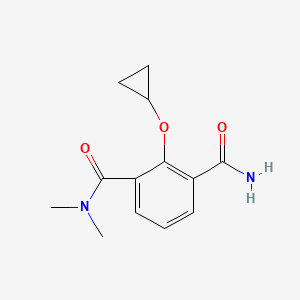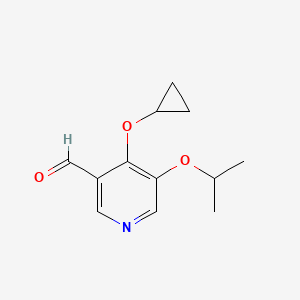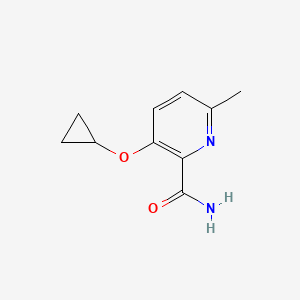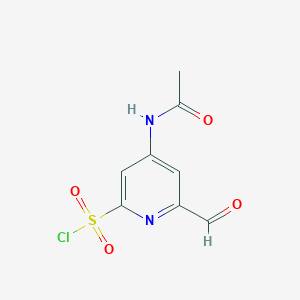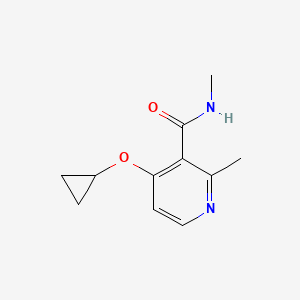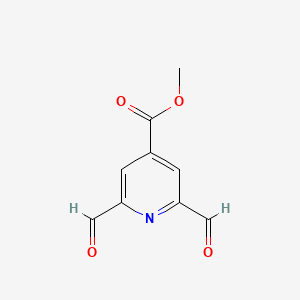
Methyl 2,6-diformylisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-diformylisonicotinate typically involves the formylation of methyl isonicotinate. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce formyl groups at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: Methyl 2,6-diformylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Methyl 2,6-dicarboxyisonicotinate.
Reduction: Methyl 2,6-dihydroxymethylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2,6-diformylisonicotinate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 2,6-diformylisonicotinate involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Methyl isonicotinate: Lacks the formyl groups and has different reactivity and applications.
2,6-Diformylpyridine: Similar structure but without the methyl ester group, leading to different chemical properties and uses.
Uniqueness: Methyl 2,6-diformylisonicotinate is unique due to the presence of both formyl and ester groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
methyl 2,6-diformylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-14-9(13)6-2-7(4-11)10-8(3-6)5-12/h2-5H,1H3 |
InChIキー |
TXPPRLDYRPVYLX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


